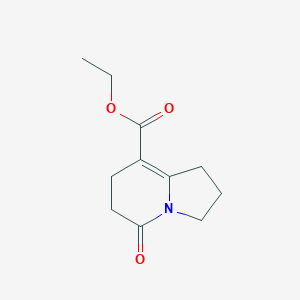
8-Indolizinecarboxylic acid, 1,2,3,5,6,7-hexahydro-5-oxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Indolizinecarboxylic acid, 1,2,3,5,6,7-hexahydro-5-oxo-, ethyl ester is a complex organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. This particular compound is characterized by its hexahydro-5-oxo structure, which indicates the presence of a six-membered ring with a ketone group. The ethyl ester functional group further modifies its chemical properties, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Indolizinecarboxylic acid, 1,2,3,5,6,7-hexahydro-5-oxo-, ethyl ester typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions to form the tricyclic indole structure . This intermediate can then be further modified to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
8-Indolizinecarboxylic acid, 1,2,3,5,6,7-hexahydro-5-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, such as halides or amines.
Applications De Recherche Scientifique
8-Indolizinecarboxylic acid, 1,2,3,5,6,7-hexahydro-5-oxo-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound’s unique chemical properties make it valuable in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-Indolizinecarboxylic acid, 1,2,3,5,6,7-hexahydro-5-oxo-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole: A simpler structure with a fused pyrrole and benzene ring.
Indoline: Similar to indole but with a saturated six-membered ring.
Indolizidine: Contains a fused pyrrole and piperidine ring.
Uniqueness
8-Indolizinecarboxylic acid, 1,2,3,5,6,7-hexahydro-5-oxo-, ethyl ester is unique due to its specific hexahydro-5-oxo structure and ethyl ester functional group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
72130-67-7 |
|---|---|
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
ethyl 5-oxo-2,3,6,7-tetrahydro-1H-indolizine-8-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-2-15-11(14)8-5-6-10(13)12-7-3-4-9(8)12/h2-7H2,1H3 |
Clé InChI |
CTYMKLCEMDDRBE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2CCCN2C(=O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-[2-(hydroxymethyl)phenyl]heptanoate](/img/structure/B14472198.png)
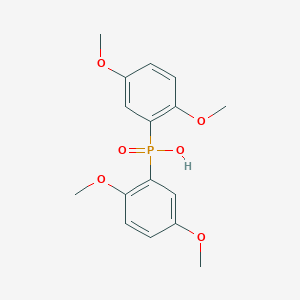
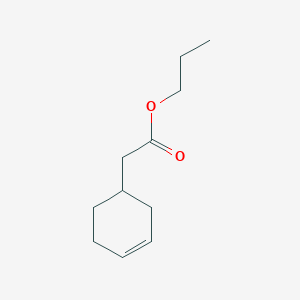
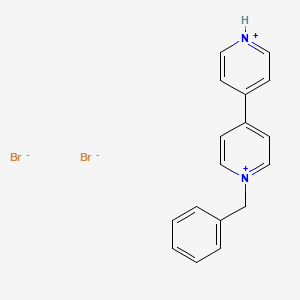

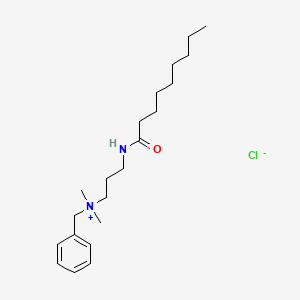
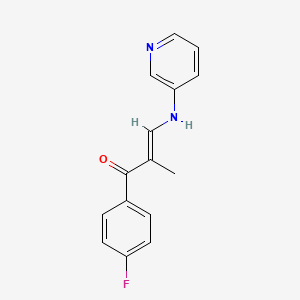



![4-N-prop-2-enylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14472274.png)

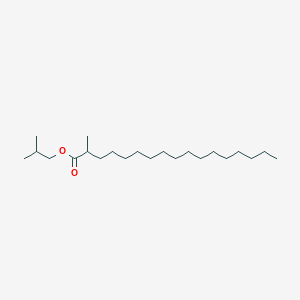
stannane](/img/structure/B14472292.png)
